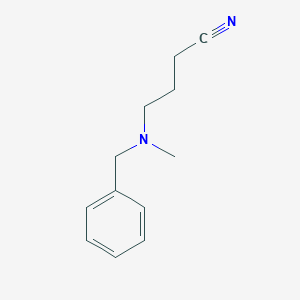

N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[benzyl(methyl)amino]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJZKEXLJVDQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC#N)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616685 | |

| Record name | 4-[Benzyl(methyl)amino]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89690-05-1 | |

| Record name | 4-[Benzyl(methyl)amino]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl N 3 Cyanopropyl Benzylamine and Analogous Structures

Established Synthetic Pathways for N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE

The direct synthesis of this compound is not extensively detailed in singular published procedures. However, its structure lends itself to assembly through well-established reactions, primarily involving the formation of carbon-nitrogen bonds. The logical approach involves the sequential alkylation of a primary or secondary amine.

Adaptations of Published Synthetic Procedures

A plausible and common strategy for synthesizing the target compound is the N-alkylation of N-methylbenzylamine with a suitable 3-cyanopropylating agent, such as 4-chlorobutyronitrile or 4-bromobutyronitrile. This reaction is a standard nucleophilic substitution where the secondary amine attacks the electrophilic carbon of the halo-alkane, displacing the halide.

Alternatively, the synthesis can proceed via reductive amination. This would involve reacting N-methyl-N-(3-aminopropyl)benzylamine with a suitable carbonyl compound, though this is a less direct route to the final nitrile-containing product. A more direct reductive amination approach could involve reacting N-methyl-4-aminobutyronitrile with benzaldehyde, followed by reduction of the resulting imine. A general two-step process for preparing N-benzylamines involves an initial iminization step followed by hydrogenation. google.com In this process, an amine is reacted with an aldehyde in a water-miscible solvent, and the resulting imine is then hydrogenated in the presence of a catalyst, such as palladium on carbon (Pd/C), without removing the water of reaction. google.com

Post-Synthetic Purification Techniques (e.g., Flash Chromatography, Solvent Gradient Systems)

The purification of this compound, a tertiary amine, presents specific challenges, primarily due to the basic nature of the amine group interacting with the acidic nature of standard silica (B1680970) gel used in flash chromatography. biotage.com This acid-base interaction can lead to issues such as compound degradation, loss of yield, and significant band-spreading during chromatographic separation. biotage.com

To mitigate these problems, several techniques are employed:

Mobile Phase Modification : A common solution is to add a competing amine, such as triethylamine (B128534), ammonia (B1221849), or pyridine, to the mobile phase (e.g., dichloromethane/methanol or hexane (B92381)/ethyl acetate). biotage.combiotage.com This additive neutralizes the acidic silanol (B1196071) groups on the silica surface, preventing the target amine from binding too strongly. biotage.com

Amine-Functionalized Stationary Phases : Using stationary phases that are chemically modified with amine groups, such as amine-functionalized silica, can provide the necessary conditions to avoid the strong acid-base interactions. biotage.com This often allows for successful purification with simpler solvent systems like a hexane/ethyl acetate gradient. biotage.com

Alternative Stationary Phases : Basic alumina can serve as an effective alternative to acidic silica for the purification of amines. rochester.edu

pH-Based Extraction : Buffer-assisted isolation provides a non-chromatographic method for separating mixtures of primary, secondary, and tertiary amines by leveraging their different basicities at varying pH levels. acs.orgresearchgate.net This can be a desirable method for large-scale industrial processes to avoid column chromatography. acs.orgresearchgate.net

Interactive Table 1: Common Purification Strategies for Amines

| Purification Challenge | Technique | Stationary Phase | Typical Mobile Phase Modifier | Rationale |

|---|---|---|---|---|

| Strong binding to silica | Mobile Phase Modification | Standard Silica Gel | 0.1-1% Triethylamine or Ammonia | Neutralizes acidic silanol groups, reducing tailing. biotage.com |

| Peak Tailing/Broadening | Amine-Modified Phase | Amine-Functionalized Silica | None required | Stationary phase masks silanols, minimizing interaction. biotage.com |

| Acid Sensitivity | Alternative Solid Phase | Basic or Neutral Alumina | None required | Avoids the acidic environment of silica gel. rochester.edu |

| Large-Scale Purification | Liquid-Liquid Extraction | Not Applicable | pH Buffers | Exploits differences in pKa to selectively extract amines. acs.org |

Precursor Chemistry and Building Block Strategies in Compound Synthesis

The synthesis of the target molecule is fundamentally dependent on the strategic selection and preparation of its key building blocks: a benzylamine (B48309) derivative and a cyanopropyl source.

Utilization of Benzylamine and Nitrile Precursors

The benzylamine moiety is a common structural motif in organic synthesis. Benzylamine itself can be prepared from the reduction of benzonitrile, using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. study.com The industrial production of benzylamine and its secondary counterpart, dibenzylamine, can be achieved by passing benzonitrile and hydrogen over a catalyst bed. google.com

The cyanopropyl group is typically introduced using a bifunctional precursor. A common building block is a 4-halobutyronitrile (e.g., 4-chlorobutyronitrile), which provides the three-carbon chain with a terminal nitrile group and a reactive site for nucleophilic substitution by an amine.

Table 2: Key Precursors in the Synthesis of this compound

| Precursor Type | Specific Compound | Role in Synthesis |

|---|---|---|

| Benzylamine Source | N-Methylbenzylamine | Provides the N-methylbenzyl core; acts as the nucleophile. |

| Benzylamine Source | Benzylamine | Primary amine to be subsequently methylated and alkylated. |

| Nitrile Source | 4-Chlorobutyronitrile | Alkylating agent to introduce the 3-cyanopropyl group. |

Approaches for Cyanobenzylamine Derivatives

An alternative synthetic strategy involves using precursors that already contain both the benzylamine and nitrile functionalities. A key example is p-cyanobenzylamine. This compound can be synthesized via the partial reduction of one of the two nitrile groups in terephthalonitrile. google.com However, this reduction can produce p-xylylenediamine as a byproduct, which is difficult to separate by distillation due to a close boiling point. google.com Once obtained, p-cyanobenzylamine can be N-alkylated to introduce other substituents. While this specific precursor would lead to an analog with the cyano group on the aromatic ring, the principle demonstrates the use of multifunctional building blocks.

Advanced Synthetic Approaches Applicable to N-Methylated Tertiary Amines

The formation of N-methylated tertiary amines is a common objective in organic synthesis, and numerous modern methods have been developed to achieve this transformation efficiently. These methods are directly applicable to the final methylation step in the synthesis of this compound, or in the preparation of the N-methylbenzylamine precursor.

Advanced catalytic systems often utilize methanol or formaldehyde as an economical and atom-efficient C1 source for methylation. semanticscholar.orgorganic-chemistry.org

Borrowing Hydrogen : This strategy involves the temporary oxidation of a primary or secondary alcohol (like methanol) to an aldehyde (formaldehyde) by a metal catalyst. acs.org The amine then condenses with the aldehyde to form an imine or enamine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, resulting in the N-alkylated product. acs.org Iridium and Ruthenium complexes are often effective catalysts for these transformations. organic-chemistry.orgacs.org

Reductive Amination with Formaldehyde : The direct reductive methylation of amines using formaldehyde is a classic and effective method. organic-chemistry.org Modern variations use catalysts to facilitate the reduction step, often with hydrogen gas or other reducing agents. Nickel-based catalysts have been shown to be effective for the N-methylation of amines using formaldehyde. semanticscholar.org

Catalytic N-Methylation : A variety of transition metal catalysts, including those based on Iridium, Ruthenium, and Cobalt, can catalyze the N-methylation of primary and secondary amines with methanol. organic-chemistry.org These reactions often tolerate a range of functional groups, including nitriles. organic-chemistry.org

Interactive Table 3: Comparison of N-Methylation Methods

| Method | Methyl Source | Typical Catalyst | Advantages |

|---|---|---|---|

| Eschweiler-Clarke Reaction | Formaldehyde/Formic Acid | None (reductant is formic acid) | Well-established, high yields. |

| Catalytic Reductive Amination | Formaldehyde + H₂ | Ni, Pd, Pt | Uses clean reductant (H₂), high efficiency. semanticscholar.org |

| Borrowing Hydrogen | Methanol | Ir, Ru complexes | High atom economy, uses methanol as a solvent and C1 source. organic-chemistry.orgacs.org |

| Carbamate Reduction | Methyl Chloroformate, then LAH | None (stoichiometric reductant) | Good for selective mono-methylation of primary amines. researchgate.net |

N-Alkylation Strategies and Their Scope

N-alkylation is a fundamental and widely employed method for the formation of carbon-nitrogen bonds, providing a direct pathway to secondary and tertiary amines. The synthesis of this compound can be envisioned through the sequential or direct alkylation of a primary or secondary amine precursor.

A common approach involves the reaction of N-methylbenzylamine with a suitable 3-cyanopropylating agent, such as 4-chlorobutyronitrile or 4-bromobutyronitrile, in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to facilitate the substitution reaction with the alkyl halide. The choice of solvent and temperature can significantly influence the reaction rate and yield.

Alternatively, the synthesis can commence from benzylamine, which would first undergo methylation followed by cyanoalkylation, or vice versa. The direct N-alkylation of amines with alcohols has also emerged as a greener alternative to the use of alkyl halides. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of an alcohol to an aldehyde, which then undergoes reductive amination with the amine. Catalysts, often based on ruthenium or iridium, are essential for this transformation nih.govresearchgate.net. For instance, various amines have been successfully N-alkylated with benzyl (B1604629) alcohol using specific catalysts researchgate.net.

The scope of N-alkylation is broad, accommodating a wide range of substrates. However, a common challenge is controlling the degree of alkylation, as the secondary amine product can compete with the starting primary amine for the alkylating agent, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. Selective mono-N-alkylation can be achieved under carefully controlled conditions or by using protecting group strategies organic-chemistry.org.

Table 1: Examples of N-Alkylation Reactions for the Synthesis of Benzylamine Analogs

| Amine Substrate | Alkylating Agent/Alcohol | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzylamine | Benzyl alcohol | NHC-Ir(III) Complex / KOtBu | Toluene (B28343) | 110 | N-Benzylbenzylamine | 95 | nih.gov |

| Hexylamine | Benzyl alcohol | Ruthenium Complex / KOtBu | tert-Amyl alcohol | Not Specified | N-Benzylhexylamine | Not Specified | researchgate.net |

| 3-Amino alcohol | Alkyl halide | 9-BBN / Base | Not Specified | Not Specified | Mono-N-alkylated amino alcohol | High | organic-chemistry.org |

| Benzamides/Sulfonamides | Aromatic primary alcohols | Palladium(II) O^N^O pincer complexes | Not Specified | Not Specified | N-Alkylated amides/sulfonamides | Not Specified | researchgate.net |

Multi-Component Coupling Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs are well-suited for the synthesis of N-substituted benzylamines and their analogs.

One of the most prominent MCRs for amine synthesis is the Mannich reaction and its variants. The classical Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine. The Petasis reaction , also known as the borono-Mannich reaction, is a modern variant that couples an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to generate substituted amines nih.gov. This reaction is particularly versatile and tolerates a wide range of functional groups. For example, the three-component reaction of a tetrahydrothieno[3,2-c]pyridine derivative, glyoxylic acid, and a boronic acid has been used in the synthesis of clopidogrel, a pharmaceutical agent nih.gov.

The A³ coupling (Aldehyde-Alkyne-Amine coupling) is another powerful MCR for the synthesis of propargylamines, which can be precursors to other amine structures nih.gov. This reaction involves the one-pot coupling of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal salt. While this would not directly produce this compound, it highlights the potential of MCRs to rapidly build molecular complexity.

Furthermore, the Ugi four-component reaction (Ugi-4CR) is a versatile MCR that combines a carbonyl compound, an amine, an isocyanide, and a carboxylic acid to produce α-acylamino amides. While the direct product is not a simple amine, subsequent transformations can lead to diverse amine structures. For instance, an Ugi reaction has been employed in a sequence to synthesize the drug almorexant nih.gov.

The development of novel MCRs continues to be an active area of research, providing new avenues for the efficient synthesis of complex amine structures. These reactions often offer advantages in terms of reduced step counts, lower waste generation, and the ability to create diverse molecular libraries for screening purposes.

Table 2: Examples of Multi-Component Reactions for the Synthesis of Amine Analogs

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Petasis Reaction | Tetrahydrothieno[3,2-c]pyridine derivative | Glyoxylic acid | Boronic acid | Not Specified | Substituted amine | nih.gov |

| Doebner Reaction | Pyruvic acid | 4-Fluoroaniline | 4-(2'-Fluorophenyl)benzaldehyde | Not Specified | Quinolines (amine derivatives) | nih.gov |

| Ugi/Pictet-Spengler | 3,4-Dimethoxyphenethylamine | Benzaldehyde | Methyl isocyanide / Aldehyde | Not Specified | Tetrahydroisoquinoline derivative | nih.gov |

| A³ Coupling | Aldehyde | Terminal Alkyne | Amine | Metal catalyst | Propargylamine | nih.gov |

Chemical Reactivity, Functionalization, and Mechanistic Investigations of N Methyl N 3 Cyanopropyl Benzylamine

Influence of Nitrogen and Cyanopropyl Moieties on Reactivity

The reactivity of N-Methyl-N-(3-cyanopropyl)benzylamine is a direct consequence of the electronic and steric properties of its nitrogen atom and the appended cyanopropyl group. These two functionalities collaboratively and individually influence the molecule's reaction pathways.

Role of Nitrogen in Electron Donation and Stabilization of Reactive Intermediates

The nitrogen atom in this compound, being a tertiary amine, possesses a lone pair of electrons, rendering it nucleophilic and basic. This electron-donating nature is fundamental to its reactivity. The nitrogen can readily participate in reactions by donating its electron pair to electrophiles.

Impact of the Cyanopropyl Group on Reaction Pathways

The cyanopropyl group introduces both electronic and steric effects that modulate the reactivity of the molecule. The nitrile (-C≡N) group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. This electronic pull can influence the basicity of the tertiary amine, making it slightly less basic than a simple trialkylamine.

Furthermore, the nitrile group itself is a reactive center. It can undergo a variety of transformations, including hydrolysis to a carboxylic acid or an amide, reduction to a primary amine, or act as an electrophile in the presence of strong nucleophiles. wikipedia.org The presence of the nitrile functionality opens up avenues for intramolecular reactions, where the nitrogen of the amine can interact with the electrophilic carbon of the nitrile group, leading to cyclization. nih.govacs.org The four-carbon chain of the cyanopropyl group is also crucial, as its flexibility and length are determining factors in the feasibility and outcome of such intramolecular events.

Nucleophilic Substitution Reactions Promoted by Nitrogen Functionality

The nucleophilic nature of the tertiary amine in this compound allows it to participate in nucleophilic substitution reactions. While the nitrogen atom itself can act as a nucleophile, its primary role in this context is often to facilitate reactions at adjacent positions or to be a precursor for reactive intermediates.

One significant reaction is N-debenzylation, a common transformation in synthetic organic chemistry to remove a benzyl (B1604629) protecting group from a nitrogen atom. researchgate.net This can be achieved through various methods, including catalytic hydrogenation or using oxidizing agents. nih.govox.ac.uk For example, catalytic hydrogenation over a palladium catalyst can cleave the benzylic C-N bond. google.comnih.govgoogle.com

The general mechanism for catalytic hydrogenation involves the adsorption of the molecule onto the catalyst surface, followed by the addition of hydrogen across the C-N bond, leading to the formation of toluene (B28343) and the corresponding secondary amine, N-methyl-4-aminobutanenitrile.

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product | Yield (%) |

| 1 | Pd/C | Methanol | 25 | 1 | N-methyl-4-aminobutanenitrile | >95 |

| 2 | Pd(OH)₂/C | Ethanol | 60 | 1 | N-methyl-4-aminobutanenitrile | 92 nih.gov |

Note: The data in this table is illustrative and based on typical conditions for N-debenzylation reactions of similar compounds.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound is predisposed to intramolecular reactions, particularly cyclization, due to the proximity of the nucleophilic nitrogen and the electrophilic nitrile group, connected by a flexible four-carbon chain.

Formation of Nitrogen-Containing Heterocycles

Intramolecular cyclization of aminonitriles is a well-established method for the synthesis of nitrogen-containing heterocycles. nih.govacs.orgamanote.com In the case of this compound, intramolecular attack of the nitrogen atom on the nitrile carbon can lead to the formation of a six-membered ring, a piperidine (B6355638) derivative. whiterose.ac.ukyoutube.com This type of reaction, often referred to as a Thorpe-Ziegler cyclization, typically requires a base to deprotonate the carbon alpha to the nitrile, generating a carbanion that then attacks an electrophilic center. However, in this case, the nucleophilic amine itself can initiate the cyclization.

The reaction can be promoted by acidic or basic conditions, or by the use of metal catalysts. For instance, treatment with a strong acid could protonate the nitrile nitrogen, activating the carbon for nucleophilic attack by the amine. Alternatively, certain catalysts can facilitate the cyclization by coordinating to both the amine and nitrile groups, bringing them into close proximity and lowering the activation energy for the ring-forming step.

Upon cyclization, the initial product would be an imine, which can then be hydrolyzed or reduced to yield a stable piperidine derivative. For example, reductive cyclization using a reducing agent like sodium borohydride (B1222165) in the presence of a Lewis acid could lead directly to a substituted piperidine.

Ring-Closure and Ring Rearrangement Pathways

The intramolecular cyclization of this compound can proceed through different pathways depending on the reaction conditions. One plausible pathway involves the initial formation of a six-membered enamine intermediate, which can then tautomerize or undergo further reactions.

A key transformation is the catalytic hydrogenation of the nitrile group in conjunction with cyclization. Under hydrogenation conditions, the nitrile can be partially reduced to an imine, which is then susceptible to intramolecular attack by the tertiary amine. Subsequent reduction of the resulting cyclic iminium ion would yield a substituted N-methylpiperidine. A potential product from such a reaction is N-methyl-3-piperidinecarboxamide, formed via hydrolysis of an intermediate cyclic species. nih.govsigmaaldrich.com

| Starting Material | Reagents and Conditions | Major Product |

| This compound | 1. H₂, Pd/C (Debenzylation) 2. Acid or Base catalyst | 1-methyl-2-imino-piperidine |

| This compound | H₂, Ni or Co catalyst, NH₃ | 1-methylpiperidin-4-amine |

| This compound | H₂O, Acid catalyst, Heat | N-methyl-3-piperidinecarboxamide nih.gov |

Note: This table presents hypothetical but mechanistically plausible outcomes for the cyclization and rearrangement of the title compound based on known aminonitrile chemistry.

Derivatization Strategies for this compound

The presence of two distinct functional groups allows for a range of derivatization strategies, enabling the synthesis of a library of related compounds with potentially new properties.

The tertiary benzylic amine moiety is a prime target for modification. A common and chemoselective transformation for N-benzyl tertiary amines is N-debenzylation.

Oxidative Debenzylation: Reagents like aqueous ceric ammonium (B1175870) nitrate (B79036) (CAN) can cleanly debenzylate N-benzyl tertiary amines to yield the corresponding secondary amine. rsc.orgrsc.org This reaction is chemoselective and can often be performed in the presence of other functional groups like O-benzyl ethers or amides. rsc.org For this compound, this reaction would produce N-methyl-4-aminobutanenitrile.

Nucleophilic Substitution: In the presence of benzyne (B1209423) precursors, the tertiary amine can be activated for in-situ nucleophilic substitution at the benzylic position, allowing for the formation of new C–S, C–Se, C–C, and C–N bonds with retention of stereochemistry if a chiral center is present. acs.org

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. nih.govresearchgate.net Its electrophilic carbon atom is susceptible to nucleophilic attack, and the entire group can be reduced or hydrolyzed. libretexts.org

Reduction to Primary Amine: The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.org This would convert this compound into N¹,N¹-dimethyl-N⁴-benzylbutane-1,4-diamine.

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This two-step process proceeds through a primary amide intermediate. This would yield 4-((benzyl)(methyl)amino)butanoic acid.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. libretexts.org Subsequent hydrolysis of the resulting imine intermediate affords a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 5-((benzyl)(methyl)amino)pentan-2-one.

Table 2: Potential Derivatives via Nitrile Group Functionalization

| Reagent/Condition | Resulting Functional Group | Product Structure from this compound |

|---|---|---|

| 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | N¹,N¹-dimethyl-N⁴-benzylbutane-1,4-diamine |

| H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) | 4-((benzyl)(methyl)amino)butanoic acid |

| 1. R-MgBr (e.g., CH₃MgBr) 2. H₃O⁺ | Ketone (-C(=O)R) | 5-((benzyl)(methyl)amino)pentan-2-one |

Applications of N Methyl N 3 Cyanopropyl Benzylamine As a Synthetic Intermediate and Building Block

Role in the Biosynthesis of Select Natural Products (e.g., Nicotine (B1678760), Tropane (B1204802) Alkaloids)

An extensive search of peer-reviewed scientific journals and databases provides no evidence to suggest that N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE plays a role in the biosynthesis of natural products such as nicotine and tropane alkaloids. The established biosynthetic pathways for these alkaloids have been extensively studied.

The biosynthesis of both nicotine and tropane alkaloids originates from the amino acid ornithine, which is converted to putrescine. prepchem.com A key step in the pathway is the N-methylation of putrescine to form N-methylputrescine, which then undergoes oxidative deamination to yield the N-methyl-Δ¹-pyrrolinium cation. prepchem.comacs.org This cation serves as a crucial branch-point intermediate. In tobacco plants, it condenses with a nicotinic acid derivative to form nicotine. highfine.com In plants producing tropane alkaloids, the N-methyl-Δ¹-pyrrolinium cation undergoes a different series of reactions, including a condensation with a malonyl-CoA derivative, to eventually form the characteristic tropane ring system found in compounds like hyoscyamine (B1674123) and scopolamine. prepchem.comacs.orgenamine.net The literature does not indicate that this compound is an intermediate or precursor in these complex biosynthetic pathways.

Precursor in the Synthesis of Complex Organic Molecules

While the synthesis of complex organic molecules like polysubstituted pyrrolidines and spiro compounds is a significant area of research in organic chemistry, there is no specific information in the scientific literature detailing the use of this compound as a precursor for these structures.

Formation of Polysubstituted Pyrrolidine Compounds

The synthesis of polysubstituted pyrrolidines is often achieved through various synthetic strategies, including cycloaddition reactions. google.com A common method involves the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. enamine.net For instance, a related compound, N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, is a well-known precursor to a non-stabilized azomethine ylide, which readily reacts with alkenes to form substituted pyrrolidines. enamine.netorgsyn.org However, there are no documented examples of this compound being utilized in a similar capacity or through other synthetic routes to generate polysubstituted pyrrolidines.

Synthesis of Spiro Compounds

Spiro compounds, which contain two rings connected by a single common atom, are another important class of molecules in medicinal chemistry and materials science. vwwr.comchemicalbook.comacs.org Their synthesis can be accomplished through various methods, including intramolecular cyclizations and multi-component reactions. chemicalbook.comacs.org For example, novel spiro[dihydropyridine-oxindole] derivatives have been synthesized via a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione. chemicalbook.com Another approach to spiro imidazobenzodiazepines involves the use of spiro-amino acid N-carboxyanhydrides. acs.org Despite the diverse methods available for synthesizing spiro compounds, the scientific literature does not report the use of this compound as a starting material or intermediate in their construction.

Broader Applicability in Organic Synthesis and Chemical Industry

A thorough review of the literature, including patents and industrial chemistry resources, does not provide any specific examples of this compound's application in the production of dyes, agrochemicals, or in the field of polymer and materials science.

Contribution to the Production of Dyes and Agrochemicals

While nitrogen-containing heterocyclic compounds and benzylamine (B48309) derivatives can be important structural motifs in dyes and agrochemicals, there is no specific mention of this compound being used for these purposes. highfine.com

Potential in Polymer and Materials Science through Functionalization

The functionalization of polymers and materials is a vast field of research. Compounds containing cyano groups, such as 3-cyanopropyl triethoxysilane, are known to be used for surface functionalization of materials like silica (B1680970). researchgate.net The cyano group can be a versatile handle for further chemical modifications. However, there is no available data to suggest that this compound has been specifically employed for the functionalization of polymers or in the broader context of materials science.

Advanced Analytical Characterization of N Methyl N 3 Cyanopropyl Benzylamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the N-methyl protons, and the three methylene groups of the cyanopropyl chain. The aromatic protons typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons adjacent to the nitrogen and the aromatic ring would likely resonate as a singlet around 3.5-3.8 ppm. The N-methyl group would also produce a singlet, but further upfield, around 2.2-2.5 ppm. The protons of the propyl chain would appear as distinct multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Key signals would include those for the nitrile carbon (typically downfield, ~118-120 ppm), the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the carbons of the propyl chain. The spectrum for the related compound N-Methylbenzylamine shows characteristic peaks for the benzyl and methyl groups. chemicalbook.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made in 1D NMR. COSY would show correlations between adjacent protons (e.g., within the propyl chain), while HSQC would link each proton to its directly attached carbon atom, providing definitive structural confirmation.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Structural Fragment |

| Aromatic Protons | 7.20 - 7.40 (m, 5H) | 127 - 139 | Benzyl (Phenyl) |

| Benzylic CH₂ | 3.50 - 3.80 (s, 2H) | 55 - 60 | Benzyl (CH₂) |

| N-Methyl CH₃ | 2.20 - 2.50 (s, 3H) | 40 - 45 | N-Methyl |

| N-CH₂ (Propyl) | 2.50 - 2.80 (t, 2H) | 50 - 55 | Cyanopropyl |

| Internal CH₂ (Propyl) | 1.70 - 2.00 (m, 2H) | 20 - 25 | Cyanopropyl |

| CH₂-CN (Propyl) | 2.30 - 2.60 (t, 2H) | 15 - 20 | Cyanopropyl |

| Nitrile Carbon | Not Applicable | 118 - 120 | Cyanopropyl (CN) |

Note: Predicted values are based on data for structurally similar compounds and standard chemical shift ranges. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display several characteristic absorption bands. A key diagnostic peak is the stretching vibration of the nitrile (C≡N) group, which appears as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region. Other important absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chains (below 3000 cm⁻¹). The C-N stretching of the tertiary amine is expected in the 1220-1020 cm⁻¹ range. docbrown.info The absence of N-H stretching bands (typically 3300-3500 cm⁻¹) confirms the tertiary nature of the amine. docbrown.info

Interactive Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3020 - 3100 | C-H Stretch | Aromatic | Medium-Weak |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| 2240 - 2260 | C≡N Stretch | Nitrile | Medium-Sharp |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium |

| 1220 - 1020 | C-N Stretch | Tertiary Amine | Medium |

| 690 - 770 | C-H Bend | Aromatic (Monosubstituted) | Strong |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. When coupled with a separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for identifying components in a mixture.

For this compound (MW=188.27), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 188 under electron ionization (EI) conditions, or a protonated molecular ion peak ([M+H]⁺) at m/z 189 in techniques like electrospray ionization (ESI).

The fragmentation pattern is highly predictable. The most prominent fragment in the mass spectra of benzylamines is typically the benzyl cation or the tropylium (B1234903) ion at m/z 91, formed by cleavage of the C-N bond adjacent to the benzene (B151609) ring. nih.gov Other significant fragments would arise from the cleavage of the cyanopropyl chain. Alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines, which could lead to ions such as [M-CH₃]⁺ or [M-C₄H₆N]⁺. docbrown.info

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Origin |

| 189 | [M+H]⁺ | [C₁₂H₁₇N₂]⁺ | Protonated Molecular Ion (ESI) |

| 188 | [M]⁺ | [C₁₂H₁₆N₂]⁺ | Molecular Ion (EI) |

| 173 | [M-CH₃]⁺ | [C₁₁H₁₃N₂]⁺ | Loss of methyl group |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Benzyl/Tropylium cation |

| 58 | [C₃H₆N]⁺ | [C₃H₆N]⁺ | Alpha-cleavage fragment |

Chromatographic Separation Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

HPLC is the premier technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. The choice between normal-phase and reversed-phase methodologies depends on the analytical goal.

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., bare silica) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol). sepscience.com In NP-HPLC, polar compounds are retained more strongly. Given the presence of the nitrile group and the tertiary amine, this compound has moderate polarity. It would be suitable for NP-HPLC, particularly for separating it from non-polar impurities. However, basic amines can sometimes exhibit poor peak shape on standard silica (B1680970) columns due to strong interactions with surface silanol (B1196071) groups. Amine-functionalized columns can mitigate this issue. biotage.com

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, employing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). waters.com In RP-HPLC, non-polar compounds are retained longer. This compound would be well-retained on a C18 column, and its elution can be controlled by adjusting the ratio of the organic modifier in the mobile phase. To ensure good peak shape for the basic amine, a small amount of an acid modifier (like formic acid or trifluoroacetic acid) is often added to the mobile phase to protonate the amine and prevent interaction with residual silanols on the stationary phase. sielc.com This method is highly versatile for purity analysis and quantification.

Interactive Table 4: Comparison of HPLC Methodologies for this compound Analysis

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Polar (e.g., Silica, Amine-bonded) | Non-polar (e.g., C18, C8) |

| Mobile Phase | Non-polar (e.g., Hexane/Isopropanol) | Polar (e.g., Water/Acetonitrile) |

| Elution Order | Non-polar compounds elute first | Polar compounds elute first |

| Retention of Analyte | Moderate retention, highly dependent on mobile phase modifier | Strong retention, controlled by organic modifier percentage |

| Advantages | Good for separating isomers; useful if analyte is soluble in organic solvents. sepscience.com | High reproducibility; versatile; compatible with MS (with volatile buffers). waters.com |

| Considerations | Potential for poor peak shape with basic amines on silica. biotage.com | Requires mobile phase modifier (e.g., acid) for good peak shape. |

High-Performance Liquid Chromatography (HPLC)

Chiral Separations of Related Amine Enantiomers

The separation of enantiomers is critical in pharmaceutical research, as different enantiomers of a chiral drug can exhibit varied biological activities and toxicities. mdpi.comwvu.edu For chiral amines related to this compound, which possesses a potential chiral center depending on its environment and interactions, several advanced techniques are applicable. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for resolving enantiomers. nih.gov

Cyclodextrin-based CSPs are particularly effective for separating a wide range of chiral molecules. nih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing for chiral recognition based on the inclusion of the analyte's hydrophobic parts into the cavity and interactions with the hydroxyl groups on the exterior. wvu.eduresearchgate.net For amine compounds, derivatized cyclodextrins such as hydroxypropyl-β-cyclodextrin can be employed as chiral selectors, often added to the mobile phase in techniques like counter-current chromatography. nih.gov

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency. mdpi.com In CE, chiral selectors, such as various cyclodextrin (B1172386) derivatives, are added to the background electrolyte to facilitate the separation of enantiomers based on their differential binding and electrophoretic mobility. wvu.edu The choice of chiral selector and optimization of conditions like pH and concentration are crucial for achieving successful resolution. mdpi.com

The fundamental principle behind these separations is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which possess different stability constants and, consequently, can be separated. wvu.edu

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a robust method for the analysis of volatile and semi-volatile compounds like this compound and its related structures. rjptonline.orgepa.gov The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column.

For the analysis of amine compounds, a system equipped with a fused silica capillary column is typically used. epa.gov A common stationary phase for amine analysis is a phenyl methylpolysiloxane. rjptonline.org The identification of this compound would be confirmed by its specific retention time under defined chromatographic conditions and its mass spectrum, which provides a unique fragmentation pattern or "fingerprint." rjptonline.org For instance, GC-MS has been effectively used to identify and quantify S-benzylmercapturic acid, a metabolite of the structurally similar N-nitroso-N-methylbenzylamine, in biological samples. nih.gov

When analyzing complex samples, it is often recommended to use a secondary column with a different polarity to confirm the identity of the analytes. epa.gov For quantitative analysis, a specific detector such as a Nitrogen-Phosphorus Detector (NPD) can be employed due to its high selectivity for nitrogen-containing compounds, which minimizes the risk of false positives. epa.gov

Table 1: Hypothetical GC Conditions for Amine Analysis

| Parameter | Value |

| Instrument | Gas Chromatograph with NPD or Mass Spectrometer |

| Column | Fused silica capillary (e.g., 50m x 0.25mm) |

| Stationary Phase | 5% Phenyl Methylpolysiloxane |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | Initial 50°C, ramp to 300°C |

| Detector | Flame Ionization Detector (FID), NPD, or Mass Spectrometer |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique used for the qualitative analysis and monitoring of reactions. sigmaaldrich.com HPTLC offers improved resolution, sensitivity, and quantitation capabilities. For amine compounds like this compound, cyanopropyl-bonded silica plates are particularly effective stationary phases. nih.govresearchgate.net

The strong retention of basic compounds like amines on standard silica plates can be problematic. nih.gov Therefore, cyanopropyl-silica layers are a suitable alternative. The mobile phase composition is critical for achieving good separation. nih.govresearchgate.net Due to the basic nature of the amine group, it is often necessary to add a silanol blocker, such as ammonia (B1221849) or diethylamine, to the eluent to prevent peak tailing and improve spot symmetry. nih.govresearchgate.net A mixture of a medium polarity diluent (e.g., diisopropyl ether) and a strongly polar modifier (e.g., methanol) is often effective. researchgate.net

Detection of the separated spots on the TLC/HPTLC plate can be achieved by viewing under UV light (typically at 254 nm) if the compound is UV-active, or by spraying with a suitable derivatizing reagent like ninhydrin (B49086) for primary or secondary amines, followed by heating. chemcoplus.co.jp

Table 2: Example TLC System for Amine Separation

| Parameter | Description |

| Stationary Phase | HPTLC plates with cyanopropyl-bonded silica gel |

| Mobile Phase | Methanol:Diisopropyl ether (e.g., 20:80, v/v) with a small percentage of a silanol blocker (e.g., ammonia) |

| Application | Applied as a small spot or band using a capillary tube |

| Development | In a saturated chromatography tank until the solvent front reaches a predetermined distance |

| Detection | UV light (254 nm) or chemical derivatization |

Optimization of Chromatographic Conditions for Amine Separation

Optimizing chromatographic conditions is essential to achieve good resolution, symmetric peak shapes, and reproducible results for the separation of amines. nih.govlibretexts.org A primary challenge in chromatographing basic amines on silica-based columns is the interaction between the basic analyte and acidic silanol groups on the silica surface, which leads to significant peak tailing. waters.combiotage.com

Several strategies can be employed to optimize the separation:

Mobile Phase Modification : The addition of a small amount of a competing amine, such as triethylamine (B128534) or n-propylamine (typically around 0.1%), to the mobile phase is a common and effective strategy. nih.govbiotage.comresearchgate.net This additive "neutralizes" the active silanol sites, minimizing undesirable interactions and improving peak shape.

pH Control : For reversed-phase liquid chromatography, controlling the pH of the mobile phase is crucial. waters.combiotage.com Separating amines at a high pH (e.g., pH 9.5) ensures they are in their free-base, uncharged form. waters.com This increases their hydrophobicity and retention on a C18 column, often leading to better separation. waters.combiotage.com Conversely, acidic mobile phases protonate the amines, reducing their retention. waters.com

Stationary Phase Selection : While silica is common in normal-phase chromatography, alternative stationary phases can offer better performance for amines. nih.gov Diol and cyano-bonded phases are excellent choices. nih.govresearchgate.net On diol columns, the elution order of primary, secondary, and tertiary amines is often predictable. researchgate.net Cyano columns can be used in both normal-phase and reversed-phase modes, providing flexibility. researchgate.net

General Parameters : Adjusting the retention factor (k) is a fundamental way to improve resolution. libretexts.org In liquid chromatography, this is achieved by altering the mobile phase strength (e.g., changing the ratio of organic solvent to water). libretexts.org An optimal k value is typically between 2 and 10 for good resolution without excessively long analysis times. libretexts.org

Table 3: Key Optimization Parameters for Amine Chromatography

| Parameter | Optimization Strategy | Rationale |

| Peak Tailing | Add a competing amine (e.g., 0.1% n-propylamine) to the mobile phase. nih.gov | Blocks active silanol sites on the stationary phase, reducing undesirable interactions. |

| Retention (Reversed-Phase) | Increase mobile phase pH (e.g., to 9.5). waters.com | Suppresses ionization of basic amines, making them more hydrophobic and increasing retention. |

| Selectivity (Normal-Phase) | Use diol or cyano stationary phases. nih.gov | Offers different interaction mechanisms compared to silica, often resulting in better selectivity and peak shape for amines. |

| Resolution | Adjust mobile phase strength to achieve a retention factor (k) between 2 and 10. libretexts.org | Balances resolution and analysis time for efficient separations. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The results are typically presented as the weight percentage of each element present. For this compound, the molecular formula is C₁₂H₁₆N₂. lgcstandards.comscbt.com Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 188.27 g/mol . lgcstandards.comscbt.com

The calculated percentages serve as a benchmark for purity assessment. An experimentally determined elemental analysis of a synthesized sample should closely match these theoretical values to confirm the compound's identity and purity.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Atoms in Molecule | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 76.55 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 8.57 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.88 |

| Total | 188.274 | 100.00 |

Future Directions and Emerging Research Avenues

Exploration of Novel and Green Synthetic Pathways

The future synthesis of N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE will likely pivot towards more sustainable and efficient methodologies, moving away from classical approaches that may involve harsh conditions or hazardous reagents.

Catalytic and Flow Chemistry Approaches: Future research could focus on developing catalytic routes that improve atom economy and reduce waste. For instance, the "hydrogen borrowing" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents with water as the only byproduct, presents a green alternative for the N-alkylation steps. rsc.org Catalytic systems based on non-precious metals are a key area of development for such transformations. rsc.orgresearchgate.net

Furthermore, the integration of continuous flow chemistry offers significant advantages in safety, scalability, and process control. bohrium.comrsc.orgacs.org For the synthesis of the nitrile moiety, flow processes can enable the use of safer cyanide-free methods, such as the van Leusen reaction using tosylmethyl isocyanide (TosMIC), or the direct conversion of carboxylic acids or aldehydes under high-temperature/pressure conditions. bohrium.comrsc.orgacs.orgresearchgate.net A prospective flow synthesis could involve a multi-step sequence within a single, contained system, enhancing efficiency and minimizing handling of intermediates.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus | Illustrative Precursors |

|---|---|---|---|

| Catalytic Reductive Amination | High efficiency, use of greener reductants (e.g., H2) | Development of non-precious metal catalysts (e.g., Co, Ni) researchgate.net | Benzaldehyde, Methylamine, 4-halobutyronitrile |

| Continuous Flow Synthesis | Enhanced safety, scalability, process control, cyanide-free routes rsc.orgacs.org | Reactor design, optimization of residence time and temperature bohrium.com | Ketones, TosMIC, Aldehydes bohrium.comrsc.org |

| 'Hydrogen Borrowing' Catalysis | High atom economy, water as byproduct, use of alcohols rsc.org | Heterogeneous and homogeneous catalyst development rsc.org | Benzyl (B1604629) alcohol, Methylamine |

| Photocatalytic Synthesis | Mild reaction conditions, novel reactivity patterns cam.ac.uk | Catalyst and photosensitizer design, reaction optimization nih.gov | Dialkylamines, Olefins, Carbonyls cam.ac.uk |

Advanced Mechanistic Elucidations for Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimization and innovation. Modern analytical and computational techniques are poised to provide unprecedented insight.

The alkylation steps in the synthesis of this tertiary amine likely proceed via an SN2 mechanism. Future studies could employ a combination of experimental and computational methods to map the potential energy surface of these reactions. sciforum.netresearchgate.netmdpi.com This involves identifying transition states and intermediates to understand the factors controlling reactivity and selectivity. blogspot.com

For transformations involving the benzylic position, detailed mechanistic investigations are critical. Studies on related systems have shown that reactions presumed to be C(sp³)–H activations can, in fact, proceed through an initial oxidation to an imine intermediate, followed by a C(sp²)–H activation. nih.govnih.gov Investigating this possibility for this compound using techniques such as kinetic isotope effect studies and in-situ reaction monitoring by NMR or IR spectroscopy would be highly informative. nih.govacs.org Such studies can reveal the true nature of the active catalytic species and the rate-determining step of a given transformation. researchgate.netgu.se

Diversification of Synthetic Applications in Specialty Chemical and Materials Design

The dual functionality of this compound makes it an attractive building block for a wide range of specialty chemicals and advanced materials.

Specialty Chemicals: The benzylamine (B48309) moiety is a common scaffold in pharmaceuticals, and the compound could serve as a precursor for novel drug candidates. chemicalbook.comwikipedia.org The cyanopropyl group is particularly versatile; it can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine. numberanalytics.com This opens pathways to synthesize polyamines or amino acids with potential biological activity. rsc.org The cyano group itself can influence bioactivity through its electronic and lipophilic properties and its ability to participate in strong binding interactions. researchgate.net

Materials Design: In materials science, the nitrile group is a valuable component in polymer chemistry, known for imparting high thermal stability, chemical resistance, and specific polarity to materials. numberanalytics.comnumberanalytics.com this compound could be explored as a monomer or a precursor to monomers for creating high-performance polymers. For example, post-polymerization modification of the nitrile group can introduce new functionalities, creating materials for applications such as membranes or adsorbents. epa.govresearchgate.net The benzylic amine portion could also act as a ligand for creating novel metal-organic frameworks (MOFs) with tailored porosity and functionality. acs.org

Table 2: Potential Applications Based on Functional Group Transformation

| Functional Group | Transformation | Resulting Functionality | Potential Application Area |

|---|---|---|---|

| Cyanopropyl | Reduction (e.g., with H2/catalyst) | Primary Amine (creating a diamine) | Building block for polyamides, chelating agents, epoxy curing agents |

| Hydrolysis (acid or base) | Carboxylic Acid | Precursor for specialty polyesters, unique amino acids | |

| Benzylamine | Debenzylation (Hydrogenolysis) | Secondary Amine (Methyl-(3-cyanopropyl)amine) | Intermediate for agrochemicals and pharmaceuticals |

| ortho-C-H Functionalization | Substituted Aromatic Ring | Fine-tuning electronic properties for materials or bioactivity thieme-connect.com |

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental work is set to revolutionize chemical synthesis and materials discovery. For a molecule like this compound, this integration can accelerate progress significantly.

DFT for Mechanistic and Property Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate reaction mechanisms without the need for extensive, time-consuming experiments. acs.orgacs.org For instance, DFT can help rationalize the regioselectivity of aromatic substitutions or predict the most favorable sites for coordination in catalysis. nih.gov Furthermore, computational studies can predict key physicochemical properties, such as solubility or electronic structure, guiding the design of derivatives with desired characteristics. nih.gov

Machine Learning for Reaction Optimization: In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for reaction optimization and discovery. researchgate.netnih.gov By training algorithms on high-quality reaction data, it is possible to build models that predict reaction outcomes, such as yield, with high accuracy. aiche.org Bayesian optimization and other ML algorithms can efficiently explore a vast parameter space (e.g., temperature, concentration, catalyst choice, solvent) to identify the optimal conditions for a given reaction with far fewer experiments than traditional methods. nih.govacs.org Applying these predictive models to the synthesis and functionalization of this compound could dramatically accelerate the development of efficient and robust chemical processes. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing N-methyl-N-(3-cyanopropyl)benzylamine, and how do they address structural ambiguity?

- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) for backbone elucidation (e.g., distinguishing methyl and benzyl groups) and mass spectrometry (MS) for molecular weight confirmation. For cyanopropyl moieties, Fourier-transform infrared spectroscopy (FTIR) can validate nitrile stretching vibrations (~2200 cm⁻¹). Discrepancies in peak assignments (e.g., overlapping signals in H NMR) may require 2D NMR techniques (COSY, HSQC) .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Methodological Answer : Stability studies should include accelerated degradation assays under varying pH, temperature, and light conditions. Monitor cyanopropyl hydrolysis via HPLC-UV or GC-MS , with derivatization using agents like N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) to enhance volatility for GC analysis . Store in amber glassware at 4°C under inert gas (N₂/Ar) to prevent oxidation and moisture absorption .

Q. What synthetic routes are reported for this compound, and what are their yield-limiting steps?

- Methodological Answer : Common routes involve alkylation of benzylamine with 3-cyanopropyl halides or reductive amination of benzaldehyde with 3-cyanopropylamine. Yield optimization requires strict control of reaction pH (e.g., >9 for alkylation) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Competing side reactions (e.g., over-alkylation) are mitigated by stoichiometric excess of benzylamine .

Advanced Research Questions

Q. How can derivatization protocols for GC-MS analysis of this compound be optimized to address sensitivity challenges?

- Methodological Answer : Silylation with MSTFA or MTBSTFA enhances detectability by replacing active hydrogens (e.g., -NH, -OH) with trimethylsilyl groups. Optimize reaction parameters:

- Temperature : 50–70°C (prevents thermal degradation of nitrile groups).

- Time : 30–60 min (validated via time-course MS monitoring).

- Catalyst : Pyridine (1% v/v) to accelerate silylation .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may stem from solvent polarity effects on cyanopropyl solubility or assay interference from residual synthetic byproducts. Mitigate via:

- Purification : High-resolution LC-MS to isolate target compounds.

- Control experiments : Assess solvent (DMSO, ethanol) effects on enzyme activity.

- Structural analogs : Compare with N-methyl-N-alkylbenzylamine derivatives to isolate cyanopropyl-specific effects .

Q. What toxicological mechanisms are hypothesized for this compound, and how are they validated?

- Methodological Answer : Nitrile groups may hydrolyze to cyanide under physiological conditions. Validate via:

- In vitro models : Incubate with liver microsomes and quantify cyanide release (e.g., spectrophotometric assays using methemoglobin).

- Mutagenicity screening : Ames test with Salmonella typhimurium strains (TA98, TA100) to assess nitroso derivative formation .

Q. How do computational models predict the reactivity of this compound in polymerization studies?

- Methodological Answer : Density functional theory (DFT) simulations model electron density distribution, identifying reactive sites (e.g., benzyl C-H bonds for radical initiation). Compare predictions with gel permeation chromatography (GPC) data from polymerization experiments using benzylamine initiators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.